REACTION_CXSMILES
|
C(O[CH:4]=[C:5]([C:10]#[N:11])[CH:6](O)C#N)C.[CH:12]([NH:15][NH2:16])([CH3:14])[CH3:13].C([N:19](CC)CC)C>C(O)C>[NH2:11][C:10]1[N:15]([CH:12]([CH3:14])[CH3:13])[N:16]=[CH:4][C:5]=1[C:6]#[N:19]
|
Name
|
ethoxymethylenemalonitrile
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(C#N)O)C#N
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.88 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial was capped
|
Type
|
TEMPERATURE
|
Details
|
Following cooling of the vial, the mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1C(C)C)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |